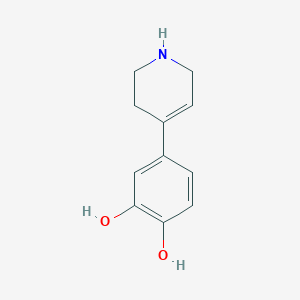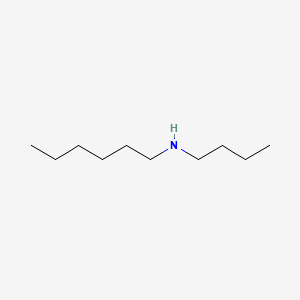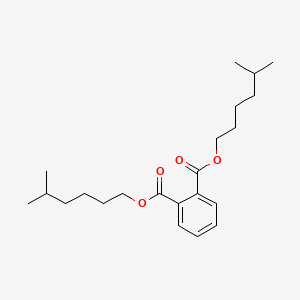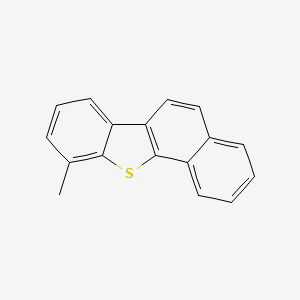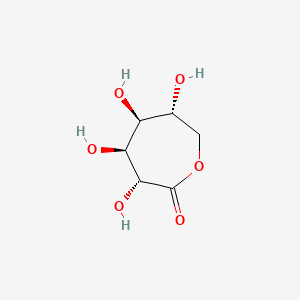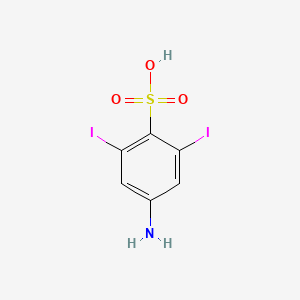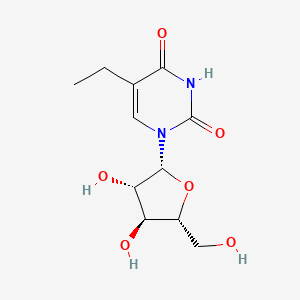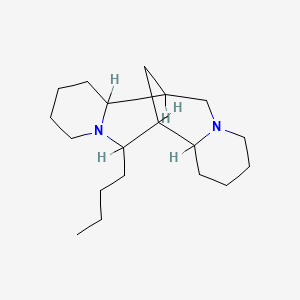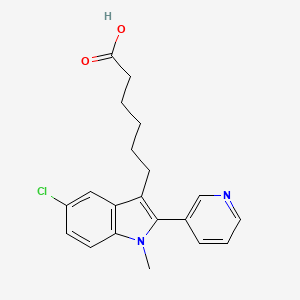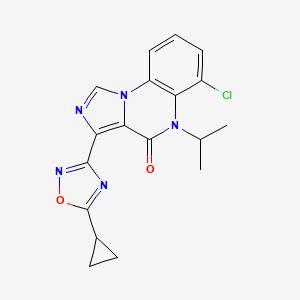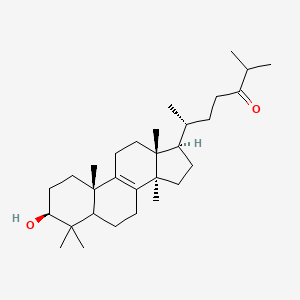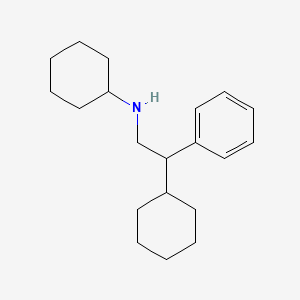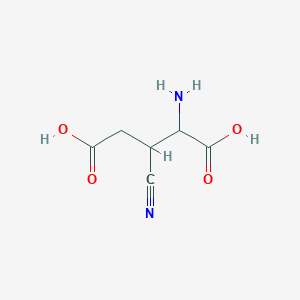
beta-Cyanoglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Cyanoglutamic acid is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Neurobehavioral Impairments Induced by Beta-Cyfluthrin
Beta-cyfluthrin, a synthetic pyrethroid related to beta-cyanoglutamic acid, has been studied for its neurobehavioral effects in adult rats. The study demonstrated motor coordination and spatial memory impairments, along with neurochemical alterations such as changes in dopamine, epinephrine, serotonin levels, and acetylcholinesterase activity. This highlights the neurotoxic potential of compounds related to beta-cyanoglutamic acid (Syed et al., 2016).
Anticancer Properties of Betulinic Acid
Betulinic acid, a compound structurally related to beta-cyanoglutamic acid, shows potent antitumor properties. It targets the mitochondrial pathway of apoptosis in cancer cells without affecting non-malignant cells. This suggests its potential as an alternative chemotherapy agent, especially in cases where standard drugs fail (Ali-Seyed et al., 2016).
Biodegradation of Transformer Oil Using Cyclodextrins
Cyclodextrins, related to beta-cyanoglutamic acid, enhance bioremediation of transformer oil-contaminated soils. This is achieved by improving the bioavailability of pollutants and increasing the activity of indigenous microorganisms (Molnár et al., 2005).
Cyclodextrin-based Nanoparticles for Drug Delivery
Cyclodextrin polymers, chemically related to beta-cyanoglutamic acid, have been used to create nanoparticles for drug delivery. These nanoparticles can encapsulate drugs like doxorubicin, enhancing their stability and regulating their release, which is crucial for cancer treatment (Oliveri et al., 2017).
Molecular Filtration Using Carbonaceous Nanofiber Membranes
Beta-cyclodextrin-functionalized carbonaceous nanofiber membranes, similar in function to beta-cyanoglutamic acid, demonstrate excellent capability for molecular filtration. This can be utilized for removing pollutants like fuchsin acid from solutions (Chen et al., 2011).
Propiedades
Nombre del producto |
beta-Cyanoglutamic acid |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-amino-3-cyanopentanedioic acid |
InChI |
InChI=1S/C6H8N2O4/c7-2-3(1-4(9)10)5(8)6(11)12/h3,5H,1,8H2,(H,9,10)(H,11,12) |
Clave InChI |
ILQROMFBFXKCAZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C#N)C(C(=O)O)N)C(=O)O |
Sinónimos |
beta-cyanoglutamic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



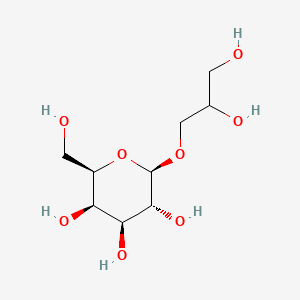
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
